molecular formula C12H22O B3019368 1-Cyclohexyl-3,3-dimethylbutan-2-one CAS No. 23137-42-0

1-Cyclohexyl-3,3-dimethylbutan-2-one

Cat. No.: B3019368
CAS No.: 23137-42-0
M. Wt: 182.307
InChI Key: YKMNILHGXBTYGB-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3,3-dimethylbutan-2-one is an organic compound with the molecular formula C12H22O. It is a ketone characterized by a cyclohexyl group attached to a butanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexyl-3,3-dimethylbutan-2-one can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 3,3-dimethylbutan-2-one under controlled conditions. This reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the Grignard reagent .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of cyclohexylidene-3,3-dimethylbutan-2-one. This process uses metal catalysts such as palladium or platinum to facilitate the hydrogenation reaction, resulting in the desired ketone .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Organolithium reagents, Grignard reagents

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted ketones and alcohols

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3,3-dimethylbutan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s ketone group can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. Additionally, its hydrophobic cyclohexyl group can interact with lipid membranes, affecting membrane fluidity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclohexyl-3,3-dimethylbutan-2-one is unique due to the presence of both a cyclohexyl group and a highly substituted butanone backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-cyclohexyl-3,3-dimethylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-12(2,3)11(13)9-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMNILHGXBTYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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